2-Methylthiazolidine-4-carboxylic acid

Hepatoprotection Cysteine Prodrug Enantioselectivity

Researchers studying oxidative hepatic injury often face unreliable cysteine delivery due to enzymatic dependence. 2-Methylthiazolidine-4-carboxylic acid (MTCA) solves this via a non-enzymatic ring-opening mechanism, enabling rapid, predictable L-cysteine release independent of mitochondrial proline oxidase. - Prevents acetaminophen-induced hepatotoxicity and cataract formation in murine models at 5.0 mmol/kg, maintaining hepatic GSH levels. - Strict stereoselectivity: only the L-isomer (4R configuration) is bioactive; the D-isomer is completely inactive, enabling chirality-controlled experimental designs. - Supplied with full analytical documentation; bulk quantities available for acute intervention and glutathione homeostasis studies.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 4165-32-6
Cat. No. B131024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiazolidine-4-carboxylic acid
CAS4165-32-6
Synonyms2-methylthiazolidine-4-carboxylic acid
L-2-methylthiazolidine-4-carboxylic acid
MTCA cpd
Z 2196
Z-2196
Z2196
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCC1NC(CS1)C(=O)O
InChIInChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
InChIKeyFHTPNEYXMGZOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiazolidine-4-carboxylic Acid (CAS 4165-32-6): A Latent Cysteine Prodrug with Distinct Thiazolidine Ring Stability


2-Methylthiazolidine-4-carboxylic acid (MTCA, CAS 4165-32-6) is a sulfur-containing heterocyclic compound belonging to the class of thiazolidine-4-carboxylic acids [1]. It is formed via the condensation of L-cysteine with acetaldehyde, and functions as a prodrug that can release free L-cysteine in vivo through both enzymatic and non-enzymatic mechanisms [2]. This compound has been widely investigated for its hepatoprotective effects and its role in maintaining cellular glutathione homeostasis [3].

Why 2-Methylthiazolidine-4-carboxylic Acid Cannot Be Interchanged with Other Cysteine Prodrugs


The class of thiazolidine-4-carboxylic acids exhibits significant functional divergence based on subtle structural modifications. Substitution at the 2-position fundamentally alters the compound's stability, metabolic fate, and mechanism of cysteine liberation [1]. For instance, while the unsubstituted thiazolidine-4-carboxylic acid (TCA/CF) is primarily metabolized enzymatically by mitochondrial proline oxidase, 2-methyl substitution (as in MTCA) renders it a poor substrate for this enzyme, favoring non-enzymatic ring opening instead [2]. This mechanistic bifurcation directly impacts the kinetics and location of cysteine release, as well as the potential for off-target effects like uncontrolled thiol group overflow [3]. Furthermore, stereochemistry is critical; the D-isomer of MTCA is biologically inactive in hepatoprotection models, highlighting the necessity of the correct (4R) configuration [4]. Therefore, substituting MTCA with a different analog like TCA, OTCA, or N-acetylcysteine without considering these mechanistic distinctions can lead to significantly different and potentially ineffective experimental outcomes.

Quantitative Differentiation: How 2-Methylthiazolidine-4-carboxylic Acid Compares to Key Analogs


Enantioselective Hepatoprotection: L-MTCA vs. D-MTCA and Other Prodrugs

The L-isomer of 2-methylthiazolidine-4-carboxylic acid (L-MTCA) provides dose-dependent hepatoprotection, whereas the D-isomer is completely ineffective. At a dose of 5.0 mmol/kg, L-MTCA prevented acetaminophen-induced hepatotoxicity in mice, while D-MTCA showed no protection at any dosage tested [1]. This demonstrates a strict enantioselective requirement for biological activity.

Hepatoprotection Cysteine Prodrug Enantioselectivity

Comparative Metabolic Stability: MTCA vs. Unsubstituted TCA (CF)

2-Methylthiazolidine-4-carboxylic acid (MTCA, designated 'CA' in the study) is the least metabolized thiazolidine derivative in rat liver mitochondria, in stark contrast to the unsubstituted analog, thiazolidine-4-carboxylic acid (TCA, designated 'CF'), which is the most specific substrate for mitochondrial proline oxidase [1]. This indicates a fundamental shift in metabolic processing due to the 2-methyl substitution.

Metabolism Prodrug Stability Cysteine Delivery

In Vivo Protective Efficacy: MTCA vs. PTCA, OTCA, and NAC

In a model of acetaminophen-induced cataract formation, 2-methylthiazolidine-4-carboxylic acid (MTCA) was compared head-to-head with other cysteine prodrugs for its ability to prevent cataracts and maintain glutathione levels [1]. MTCA completely prevented cataract formation (0/16 mice with cataracts) and maintained hepatic glutathione at near-normal levels, outperforming N-acetylcysteine (NAC, 9/14 mice with cataracts) and D-ribose-L-cysteine (5/16). It was comparable in efficacy to 2-oxo-L-thiazolidine-4-carboxylic acid (OTCA, 1/16) and 2-n-propylthiazolidine-4-carboxylic acid (PTCA, 0/16).

Glutathione Homeostasis Cataract Prevention Cysteine Prodrugs

Mechanism of Cysteine Release: Non-Enzymatic vs. Enzymatic Hydrolysis

2-Methylthiazolidine-4-carboxylic acid (MTCA) primarily undergoes non-enzymatic ring opening and hydrolysis to release cysteine, unlike unsubstituted thiazolidine-4-carboxylic acid (TCA/CF) which is a good substrate for mitochondrial proline oxidase [1]. The rate constant for deuterium exchange on the methyl group of MTCA in D₂O at physiological pH and temperature is k₁ = 2.5 × 10⁻⁵ s⁻¹, providing direct evidence for the non-enzymatic ring-opening process [2].

Prodrug Mechanism Ring Opening Hydrolysis

Impact on Thiol Group Homeostasis: Controlled vs. Uncontrolled Release

The metabolic stability of a prodrug influences the regulation of intracellular thiol groups. The more stable, enzymatically-metabolized TCA (CF) led to an increase in mitochondrial SH-groups, suggesting controlled release. In contrast, the less stable, non-enzymatically hydrolyzed MTCA (CA) can cause a decrease in free SH-groups at high concentrations due to uncontrolled thiol overflow [1]. This indicates a potential for differential cellular stress responses.

Thiol Groups Cysteine Release Cellular Homeostasis

Defined Application Scenarios for 2-Methylthiazolidine-4-carboxylic Acid Based on Experimental Evidence


Acute Acetaminophen Overdose Models Requiring Rapid Cysteine Delivery

The documented efficacy of L-MTCA in preventing mortality and hepatotoxicity in acetaminophen-challenged mice at a dose of 5.0 mmol/kg [1] supports its use in acute intervention studies. Its non-enzymatic mechanism of cysteine release [2] suggests a rapid onset of action, making it a suitable tool for investigating immediate protective effects against oxidative hepatic injury.

Investigations of Enantioselective Prodrug Activation and Metabolism

The stark contrast in bioactivity between the L- and D-isomers of MTCA, where the D-isomer is completely inactive [1], makes this compound an excellent tool for studying stereoselective prodrug activation, transport, and metabolism. It can be used to probe the role of specific transporters or enzymes that distinguish between the enantiomers.

Studies on the Maintenance of Lenticular and Hepatic Glutathione Homeostasis

MTCA has been shown to completely prevent cataract formation and maintain hepatic GSH levels in a mouse model of acetaminophen toxicity [1]. This positions MTCA as a valuable compound for research focused on the role of glutathione in protecting the lens and liver from xenobiotic-induced damage, and for comparing the tissue-specific effects of different cysteine delivery systems.

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